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Compound of Interest

Compound Name: ALKA4290 dihydrochloride

Cat. No.: B10860155

For Researchers, Scientists, and Drug Development
Professionals
Introduction

ALK4290 dihydrochloride, also known as AKST4290, is a potent, orally bioavailable small
molecule inhibitor of the C-C chemokine receptor type 3 (CCR3).[1] This technical guide
provides a comprehensive overview of ALK4290, including its chemical properties, mechanism
of action, preclinical pharmacology, clinical development, and the signaling pathways it
modulates. The information presented is intended to support researchers and drug
development professionals in understanding the therapeutic potential of this compound,
primarily in the context of neovascular age-related macular degeneration (NnAMD).

Chemical Properties

A summary of the key chemical properties of ALK4290 dihydrochloride is presented in the
table below.
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Property Value

CAS Number 1372127-19-9

Synonyms AKST4290 dihydrochloride

Molecular Formula C23H30CI2N202

Molecular Weight 453.41 g/mol

Mechanism of Action Potent and orally active CCR3 inhibitor
Binding Affinity (Ki) 3.2 nM for human CCR3J[1]

Mechanism of Action

ALK4290 exerts its therapeutic effects by selectively inhibiting the C-C chemokine receptor
type 3 (CCR3). CCR3 and its primary ligand, eotaxin (CCL11), are key players in inflammatory
and angiogenic pathways. In the context of NAMD, the eotaxin/CCR3 axis is implicated in the
recruitment of immune cells to the retina and the promotion of choroidal neovascularization
(CNV), a hallmark of the disease.

By blocking the interaction between eotaxin and CCR3, ALK4290 is proposed to:

¢ Reduce the infiltration of pro-inflammatory immune cells, such as eosinophils and
macrophages, into the retinal tissue.

« Inhibit the proliferation and migration of endothelial cells, thereby suppressing the growth of
new, leaky blood vessels in the choroid.

¢ Modulate the inflammatory microenvironment of the retina, potentially protecting
photoreceptor cells from damage.[2]

Preclinical Pharmacology

Assay Description Result

o o Competitive binding assay with )
CCR3 Binding Affinity Ki = 3.2 nM[1]
human CCR3 (hCCR3).
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In Vivo Efficacy in Animal Models

ALK4290 has demonstrated efficacy in animal models of retinal disease, particularly the

sodium iodate-induced retinal degeneration model in mice, which mimics features of AMD.

Model

Animal

Treatment

Key Findings

Sodium lodate-
Induced Retinal

Degeneration

C57BL/6 Mice

AKST4290 (60 mg/kg,

oral, twice daily)

- Significantly reduced
the infiltration of
monocytes,
neutrophils, and CD4+
T cells into the retinal
pigment epithelium
(RPE).- Decreased
the levels of
inflammatory
chemokines CCL5
and CXCL9 in the
degenerating RPE.[3]

Laser-Induced Systemic Dose-dependent

Choroidal JR5558 Mice administration of reduction in

Neovascularization CCR3 antagonists spontaneous CNV.[4]
Pharmacokinetics

Pharmacokinetic studies in mice have shown that orally administered AKST4290 preferentially

accumulates in the eye, specifically in the RPE/choroid, which is the primary site of pathology

in NAMD.
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Animal Model Administration Key Findings

- Maximal radioactivity levels in

) the uveal tract at 24 hours
] Single oral dose (10 mg/kg) of ]
C57BL/6 Mice post-dose.- Sustained levels
[14C]-AKST4290
detected up to 12 weeks post-

dose.[5]

- High levels of AKST4290
detected in the RPE/choroid at
0.5, 2, and 24 hours post-
dose.[5]

C57BL/6 and Balb/c Mice Single oral dose (30 mg/kg)

Experimental Protocols
Sodium lodate-Induced Retinal Degeneration Model

This model is used to induce oxidative stress and subsequent death of the RPE and
photoreceptors, mimicking key aspects of AMD.

Animal Species: C57BL/6 mice.

 Induction: A single intravenous (IV) injection of sodium iodate (NalOs). The dosage can be
varied to produce different degrees of retinal damage.[6][7]

o Treatment: AKST4290 is administered orally, typically twice daily, starting before or after the
NalOs injection, depending on the study design (prophylactic or therapeutic).

e Readouts:
o In Vivo Imaging:
» Fundus Autofluorescence (FAF): To visualize the area of retinal damage.[4]

» Spectral-Domain Optical Coherence Tomography (SD-OCT): For quantitative
measurement of retinal thickness and visualization of retinal layers.[4]
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o Immunohistochemistry: Staining of retinal sections for specific markers (e.g., RPE65) to
assess cell survival and morphology.[4]

o Flow Cytometry: To quantify the infiltration of different immune cell populations into the
retina and RPE/choroid.[3]

Flow Cytometry for Retinal Immune Cell Infiltration

This protocol allows for the quantification and characterization of immune cells in the retina.
o Tissue Preparation:

o Perfuse the mice with PBS to remove blood from the retinal vasculature.

o Enucleate the eyes and dissect the retinas.

o Digest the retinal tissue with enzymes (e.g., collagenase, DNase) to obtain a single-cell
suspension.[8]

e Staining:

o Incubate the cell suspension with a cocktail of fluorescently labeled antibodies against
specific cell surface markers to identify different immune cell populations (e.g., CD45 for
leukocytes, CD11b for myeloid cells, Ly6G for neutrophils, CD4 for T helper cells).[9]

o Data Acquisition and Analysis:
o Analyze the stained cells using a flow cytometer.

o Gate on specific cell populations based on their marker expression to quantify the number
and percentage of different immune cells.[3]

Clinical Development in Neovascular AMD

ALK4290 (AKST4290) has been evaluated in several Phase 2 clinical trials for the treatment of
nNAMD, both as a monotherapy and in combination with anti-VEGF agents.
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Phase 2a Study in Treatment-Naive nAMD

(NCT03558061)

This open-label study evaluated the safety and efficacy of AKST4290 monotherapy in patients

newly diagnosed with nAMD.

Parameter

Details

Study Design

Open-label, single-arm

Patient Population

30 treatment-naive nAMD patients

Treatment

AKST4290 400 mg orally twice daily for 6
weeks[10]

Primary Endpoint

Mean change in Best Corrected Visual Acuity
(BCVA) from baseline to 6 weeks[10]

- Mean BCVA improvement of +7.0 letters.[10]-

Results 82.8% of patients had stable or improved BCVA.
[10]- 20.7% of patients gained =15 letters.[10]
Well-tolerated with no severe or serious adverse
Safety

events reported.[10]

Phase 2a Study in Refractory nAMD (NCT03558074)

This open-label study assessed the efficacy and safety of AKST4290 monotherapy in patients

with nAMD who were refractory to anti-VEGF therapy.
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Parameter

Details

Study Design

Open-label, single-arm

Patient Population

26 refractory nAMD patients[11]

Treatment

AKST4290 400 mg orally twice daily for 6

weeks|[5]

Primary Endpoint

Mean change in BCVA from baseline to 6

weeks|[5]

- Mean BCVA improvement of +2 letters.[11]-

Results 72% of patients had stable or improved BCVA.
[11]
Safety Well-tolerated.

Phase 2b Study in Treatment-Naive nAMD (PHTHALO -

NCT04331730)

This randomized, double-masked, placebo-controlled study is evaluating AKST4290 in

combination with aflibercept injections.

Parameter

Details

Study Design

Randomized, double-masked, placebo-

controlled, dose-ranging

Patient Population

Approximately 150 treatment-naive nAMD
patients[12]

Treatment Arms

1. AKST4290 400 mg twice daily + aflibercept2.
AKST4290 800 mg twice daily + aflibercept3.
Placebo + aflibercept[12]

Primary Endpoint

Mean change in BCVA from baseline

Status

Ongoing
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Signaling Pathways
CCR3 Signaling in Angiogenesis and Inflammation

The binding of eotaxin (CCL11) to CCR3 on endothelial and immune cells triggers a cascade of
intracellular signaling events that promote angiogenesis and inflammation. ALK4290 acts as an
antagonist at the CCR3 receptor, blocking these downstream effects.

Click to download full resolution via product page

Caption: ALK4290 inhibits the Eotaxin/CCR3 signaling pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of ALK4290 in a
preclinical model of nAMD.
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Caption: Workflow for preclinical evaluation of ALK4290.

Safety and Tolerability

Across the Phase 2a clinical trials, ALK4290 has been reported to be safe and well-tolerated.
No severe or serious adverse events directly attributable to the study drug were reported in
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these studies.[10][11] The ongoing Phase 2b trial will provide more comprehensive safety data
in a larger patient population and in combination with standard-of-care anti-VEGF therapy.

Conclusion

ALK4290 dihydrochloride is a promising, orally administered CCR3 inhibitor with a well-
defined mechanism of action targeting key pathways in the pathogenesis of neovascular AMD.
Preclinical studies have demonstrated its ability to reduce inflammation and immune cell
infiltration in the retina. Phase 2a clinical trials have provided encouraging preliminary evidence
of its efficacy and a favorable safety profile in both treatment-naive and refractory nAMD
patients. The ongoing Phase 2b clinical trial will be crucial in further establishing the therapeutic
potential of ALK4290 as a novel treatment for this leading cause of vision loss.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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